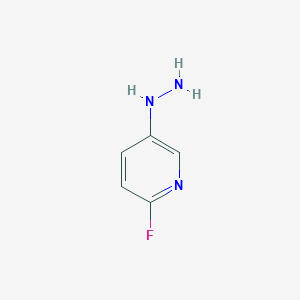

2-Fluoro-5-hydrazinylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

(6-fluoropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFHFNYJGVMRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695105 | |

| Record name | 2-Fluoro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940958-93-0 | |

| Record name | 2-Fluoro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Hydrazinylpyridine

Established Synthetic Routes and Reaction Conditions

The most common and well-established method for the synthesis of 2-Fluoro-5-hydrazinylpyridine involves the direct reaction of a dihalogenated pyridine (B92270) with hydrazine (B178648) hydrate (B1144303). This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where the highly nucleophilic hydrazine displaces a halide from the pyridine ring.

Nucleophilic Substitution Reactions with Halogenated Pyridines

The synthesis of hydrazinylpyridines via nucleophilic substitution of a halogenated pyridine with hydrazine hydrate is a widely employed method. researchgate.netgoogle.com The reactivity of the halogen leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which suggests that a fluorine substituent at the 2-position would be a favorable leaving group. nih.gov Consequently, starting materials such as 2,5-difluoropyridine (B1303130) or 2-chloro-5-fluoropyridine (B44960) are suitable precursors for the synthesis of this compound.

In the synthesis of hydrazinylpyridines, hydrazine hydrate is typically used in excess. google.comresearchgate.net This stoichiometric imbalance serves multiple purposes: it drives the reaction to completion by ensuring a high concentration of the nucleophile, and it can also act as a solvent or co-solvent in the reaction mixture. For the synthesis of related 2-hydrazinopyridine (B147025) derivatives, the molar ratio of the pyridine halide to hydrazine hydrate is often in the range of 1:1.5 to 1:1.8 to ensure the reaction proceeds fully. google.com The concentration of the hydrazine hydrate solution used is also a critical parameter, with concentrations around 80% being commonly employed. google.com

Table 1: Stoichiometric Ratios in Hydrazinylpyridine Synthesis

| Pyridine Halide | Hydrazine Hydrate (molar equivalents) | Reference |

| 2,3-dichloropyridine | 1.5 - 1.8 | google.com |

| 2-Chloropyridine | >5 | researchgate.net |

This table illustrates typical molar excesses of hydrazine hydrate used in the synthesis of related hydrazinopyridines.

The choice of solvent can significantly impact the yield and selectivity of the nucleophilic substitution reaction. Various solvents have been utilized in the synthesis of hydrazinopyridines, including alcohols like ethanol (B145695) and butan-1-ol, as well as aprotic polar solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylpropanolamine. google.comgoogle.com The solvent's role is to solubilize the reactants and facilitate the reaction. In some cases, the solvent can also influence the reaction rate and the formation of byproducts. For instance, N,N-dimethylpropanolamine can also act as an acid scavenger, which can be beneficial for the reaction progress. google.com The selection of an appropriate solvent is crucial for optimizing the reaction conditions to achieve high yields and purity of the desired product.

Table 2: Solvents Used in the Synthesis of Hydrazinopyridine Derivatives

| Solvent | Reactants | Product | Reference |

| Ethanol | 2-fluoro-3-chloropyridine, Hydrazine hydrate | 3-chloro-2-hydrazinopyridine | google.com |

| N,N-dimethylpropanolamine | 2,3-dichloropyridine, Hydrazine hydrate | 3-chloro-2-hydrazinopyridine | google.com |

| Butan-1-ol | 2-chloropyridine, Hydrazine hydrate | 2-hydrazinopyridine | google.com |

This table provides examples of solvents used in the synthesis of related hydrazinopyridine compounds.

Temperature is a critical parameter in the synthesis of hydrazinylpyridines. These reactions are typically carried out at elevated temperatures, often under reflux conditions. google.com For the synthesis of 2-hydrazinopyridine derivatives from halogenated pyridines, reflux temperatures in the range of 100-150 °C are commonly employed. google.com Such temperatures are necessary to overcome the activation energy of the reaction and achieve a reasonable reaction rate. The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent side reactions and ensure the stability of the reactants and products. google.com While laboratory-scale syntheses are typically performed at atmospheric pressure, industrial-scale production may involve pressure control to manage the reaction and ensure safety.

Palladium-Catalyzed Cross-Coupling Reactions in Hydrazinylpyridine Synthesis

An alternative to nucleophilic aromatic substitution is the palladium-catalyzed cross-coupling of aryl halides with hydrazine. This methodology has been developed for the synthesis of aryl hydrazines from aryl chlorides and bromides. nih.govsemanticscholar.org This reaction typically employs a palladium catalyst in combination with a suitable ligand and a base. nih.govresearchgate.netosti.gov While this method offers a different synthetic route, its application to the synthesis of this compound is less documented compared to the classical SNAr approach. The starting material for such a synthesis would likely be a dihalogenated pyridine, for instance, 5-bromo-2-fluoropyridine, where the palladium catalyst would selectively facilitate the coupling at the bromo-position.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acsgcipr.orgacs.orgnih.gov While there are numerous examples of MCRs for the synthesis of substituted pyridines, the direct synthesis of this compound via an MCR has not been extensively reported. taylorfrancis.com However, it is conceivable that precursors to this compound could be incorporated into MCRs to generate more complex molecular scaffolds. For instance, a fluorinated pyridine precursor could be a component in a reaction that also introduces a hydrazine or a protected hydrazine moiety.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often begins with the foundational molecule and builds upon it, or involves the reaction of a corresponding pyridine halide with hydrazine hydrate. ewha.ac.krgoogle.com A notable example is the two-step synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, an intermediate for a drug candidate. The development and optimization of this process were guided by strategic priorities such as speed, cost, and securing the raw material supply chain. patsnap.com

Another advanced strategy involves the use of this compound as a building block to create more complex molecules. For instance, Schiff base ligands can be synthesized, which are then reacted with transition metals to produce complex coordination compounds. bldpharm.com A general approach for creating derivatives involves reacting a pyridine halide with hydrazine hydrate and a solvent. The reaction's progression is influenced by the choice of solvent, which can also act as an acid-binding agent to drive the reaction forward. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve safety and efficiency.

The ideal green synthesis minimizes or eliminates the use of hazardous solvents. While specific solvent-free methods for this compound are not extensively detailed in the provided research, the synthesis of related heterocyclic compounds containing the hydrazine motif has been successfully achieved under solvent-free conditions. For example, azines, pyrazoles, and pyridazinones have been synthesized by grinding solid hydrazine with dicarbonyl compounds, a process that proceeds at ambient conditions without catalysts and produces only water and carbon dioxide as byproducts. nih.gov This highlights a potential avenue for developing more environmentally benign syntheses for hydrazinylpyridines. The use of simple alcohols and diethyl ether as solvents has also been proposed as an environmentally friendly approach for synthesizing substituted hydrazinylpyridines, with the potential to achieve 100% atomic efficiency. pipzine-chem.com

Catalytic systems play a crucial role in improving the efficiency and reducing the waste generated during the synthesis of this compound precursors. In the preparation of the pyridine halide starting material, a mixed catalyst system, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), can be employed. google.com The use of such catalysts in the hydrogen substitution reaction of a precursor compound has been shown to significantly improve the selectivity and the reaction rate. google.com This catalytic approach not only enhances the efficiency of the synthesis but also contributes to waste reduction by minimizing the formation of unwanted byproducts. ewha.ac.kr

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to ensure its suitability for research and further synthetic applications.

Common methods for the separation and purification of this compound include recrystallization and column chromatography. google.com After the synthesis reaction is complete, the product can be crystallized by cooling the reaction mixture. The resulting solid can then be isolated via centrifugation or filtration. ewha.ac.kr Further purification can be achieved through recrystallization from an appropriate solvent or by washing the solid material. ewha.ac.kr

Table 1: Purification Methods for this compound

| Technique | Description |

| Recrystallization | The crude product is dissolved in a suitable solvent and then allowed to crystallize out of the solution, leaving impurities behind. |

| Column Chromatography | The compound is separated from impurities by passing it through a column packed with a stationary phase. |

| Washing | The isolated solid product is washed with a solvent in which the desired compound has low solubility, to remove soluble impurities. |

To ensure the compound is suitable for research applications, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the purity of this compound. google.com For instance, the purity of a synthesized batch of a related derivative, 3-chloro-2-hydrazinopyridine, was determined to be 99.2% using liquid chromatography. ewha.ac.kr In addition to HPLC, other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often in the form of Liquid Chromatography-Mass Spectrometry (LC-MS), are utilized to confirm the structure and purity of the final product. google.com

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound by separating it from any impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and provides mass information for structural elucidation and purity confirmation. |

Chemical Reactivity and Derivatization of 2 Fluoro 5 Hydrazinylpyridine

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, making it a strong nucleophile. This inherent reactivity is the basis for its derivatization into numerous other functional groups and heterocyclic systems.

Hydrazone Formation and Schiff Base Chemistry

One of the most fundamental reactions of 2-Fluoro-5-hydrazinylpyridine involves the formation of hydrazones, a class of compounds containing the R1R2C=NNH-R structure. This transformation is a cornerstone of Schiff base chemistry and provides a reliable method for creating new carbon-nitrogen double bonds.

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones. In this reaction, the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction typically proceeds under mild, often acid-catalyzed, conditions. The initial nucleophilic addition forms an unstable carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product and a molecule of water.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic or neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the final hydrazone derivative.

This reaction is highly efficient and is a common strategy for synthesizing complex molecules incorporating the 2-fluoro-5-pyridyl moiety.

Infrared (IR) Spectroscopy: A key indicator of hydrazone formation is the disappearance of the C=O stretching band from the parent aldehyde or ketone (typically around 1680-1750 cm⁻¹) and the appearance of a new band corresponding to the C=N (imine) stretching vibration, which is usually observed in the 1580-1650 cm⁻¹ region. mdpi.comresearchgate.net Additionally, the N-H stretching vibration of the hydrazone is typically seen in the 3150-3450 cm⁻¹ range. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of the hydrazone is confirmed by the appearance of a new signal for the azomethine proton (-CH=N-) when an aldehyde is used, typically found in the δ 8.0-9.0 ppm range. nih.gov The N-H proton of the hydrazone gives a characteristic signal that is often broad and can be exchanged with D₂O. mdpi.com The signals corresponding to the protons on the 2-fluoro-5-pyridyl ring and the former carbonyl compound will also be present, often with shifts indicative of the new electronic environment.

¹³C NMR: The carbon spectrum will show a characteristic signal for the imine carbon (C=N) in the δ 140-170 ppm range. mdpi.comnih.gov Concurrently, the signal for the carbonyl carbon of the starting material will be absent.

Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the calculated molecular weight of the hydrazone, confirming the condensation and dehydration process. nih.gov

| Spectroscopic Technique | Key Observational Evidence for Hydrazone Formation | Typical Spectral Region (Approximate) |

|---|---|---|

| Infrared (IR) Spectroscopy | Appearance of C=N stretch; Disappearance of C=O stretch | 1580-1650 cm⁻¹ (C=N); 1680-1750 cm⁻¹ (C=O) |

| ¹H NMR Spectroscopy | Appearance of azomethine proton (-CH=N-); N-H proton signal | δ 8.0-9.0 ppm (-CH=N-); Variable, broad (N-H) |

| ¹³C NMR Spectroscopy | Appearance of imine carbon (C=N); Disappearance of carbonyl carbon | δ 140-170 ppm (C=N) |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ matches the expected mass of the hydrazone | Dependent on the specific derivative formed |

The presence of a carbon-nitrogen double bond in hydrazones introduces the possibility of geometric isomerism, specifically E/Z isomerism. mdpi.com These isomers are stereoisomers that differ in the spatial arrangement of substituents around the C=N bond.

E/Z Configuration: The E isomer (entgegen, German for "opposite") has the higher priority groups on opposite sides of the C=N double bond, while the Z isomer (zusammen, German for "together") has them on the same side. For hydrazones derived from this compound, the pyridyl group and the substituent from the carbonyl compound can be arranged in either an E or Z configuration.

Stability and Interconversion: Generally, one isomer is thermodynamically more stable than the other, often due to steric factors or the potential for intramolecular hydrogen bonding. mdpi.comnih.gov The Z isomers of arylhydrazones are often thermodynamically more stable. mdpi.com Interconversion between the E and Z forms can be induced photochemically (by irradiation with light) or thermally (by heating). nih.govnih.gov Irradiation often leads to the conversion of the more stable isomer to the less stable one, reaching a photostationary state. nih.govrsc.org The presence of intramolecular hydrogen bonds, for instance between the N-H proton and a nitrogen atom in the pyridine (B92270) ring, can significantly influence the stability and suppress photoswitching. rsc.org

Oxidation Reactions of the Hydrazine Moiety

The hydrazine functional group in this compound is susceptible to oxidation by various reagents. The products of these reactions depend on the specific oxidant used and the reaction conditions.

Common oxidation reactions include:

Formation of Azo Compounds: Mild oxidation can convert the hydrazine group into an azo group (-N=N-).

Formation of Aryl Radicals: Oxidation of arylhydrazines, for example with metallic oxides like silver oxide or with iodine, can lead to the formation of aryl radicals. acs.orgrsc.org These reactive intermediates can then participate in various subsequent reactions, such as arylation of other molecules. semanticscholar.org

Degradation to Nitrogen Gas: Stronger oxidation often leads to the complete cleavage of the nitrogen-nitrogen bond and the evolution of nitrogen gas (N₂). bohrium.com The oxidation of phenylhydrazine, for instance, is a complex process that can involve superoxide (B77818) radicals and various intermediates like phenyldiazene (B1210812) and benzenedizonium ions. nih.gov

Arylhydrazines can be oxidized by iodine to form arenediazonium salts, which can then undergo further reactions to yield aryl iodides. acs.org This highlights the dual role of some reagents as both an oxidant and a source for functionalization.

Reduction Reactions Leading to Amines and Other Derivatives

The hydrazine group can also undergo reduction. The most common reduction pathway involves the cleavage of the nitrogen-nitrogen single bond.

Reduction to Amines: Catalytic hydrogenation (e.g., using Raney Nickel or Platinum on carbon) or other reducing agents can cleave the N-N bond of the hydrazine moiety. This reaction would convert this compound into 2-amino-5-fluoropyridine (B1271945) and ammonia. This is a standard method for converting hydrazines to the corresponding primary amines. wikipedia.org

Role in Carbonyl Reduction (Wolff-Kishner Reduction): While not a direct reduction of the hydrazine itself, this compound can act as a reagent in the Wolff-Kishner reduction. organicchemistrydata.org In this reaction, a ketone or aldehyde is first converted to its corresponding hydrazone derivative using this compound. Subsequent treatment with a strong base at high temperatures reduces the hydrazone not to an amine, but to a methylene (B1212753) (-CH₂-) group, with the hydrazine portion being eliminated as nitrogen gas. organicchemistrydata.org This powerful reaction transforms a carbonyl group into an alkane.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazinyl moiety (-NHNH2) at the 5-position of the pyridine ring is a potent nucleophile and a key precursor for the construction of various nitrogen-containing heterocyclic systems. This is primarily achieved through condensation and subsequent cyclization reactions with appropriate electrophilic partners.

Pyrazoles: One of the most common applications of hydrazines in organic synthesis is the formation of pyrazole (B372694) rings through reaction with 1,3-dicarbonyl compounds. nih.gov While specific literature detailing this reaction for this compound is not abundant, the general mechanism is well-established. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction with an unsymmetrical dicarbonyl compound can potentially lead to a mixture of regioisomers.

Triazoles: The synthesis of triazole rings from this compound can be envisioned through several synthetic routes. For instance, reaction with reagents containing a C-N-X (where X is a suitable leaving group) or a C=N-C=O fragment could lead to the formation of fused triazolopyridine systems. A common method involves the reaction of a hydrazine with a compound containing a nitrile and an adjacent leaving group, or through the cyclization of an intermediate acyl hydrazine. Base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines is a known method for the synthesis of functionalized pearson.comresearchgate.netwikipedia.orgtriazolo[1,5-a]pyridines. whiterose.ac.uk

The following table summarizes the expected cyclization reactions of this compound:

| Reactant | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Pyrazoles | Acidic or basic catalysis, often with heating |

| Formamide | 1,2,4-Triazoles | Microwave irradiation, catalyst-free |

| Carboxylic acids and primary amidines | 1,3,5-Trisubstituted 1,2,4-triazoles | One-pot, two-step process |

Reactions Involving the Fluorine Atom on the Pyridine Ring

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack, a characteristic feature of halopyridines, particularly those with halogens at the 2- or 4-positions.

The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at the 2- and 4-positions electron-deficient and thus prone to nucleophilic aromatic substitution (SNAr). stackexchange.com The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl ≈ Br > I). wikipedia.orgmasterorganicchemistry.com

The SNAr reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, which is typically rate-determining, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom. stackexchange.com The presence of the nitrogen atom in the ring is crucial for this stabilization. In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the pyridine ring is restored. The high electronegativity of fluorine enhances the electrophilicity of the C-2 carbon, facilitating the initial nucleophilic attack. masterorganicchemistry.com

The reactivity of the fluorine atom in SNAr reactions is significantly influenced by the nature of other substituents on the pyridine ring. Electron-withdrawing groups generally enhance the rate of reaction by further stabilizing the Meisenheimer complex, while electron-donating groups can have the opposite effect. masterorganicchemistry.com In the case of this compound, the hydrazinyl group is generally considered to be an electron-donating group through resonance (+M effect), which would be expected to decrease the reactivity of the fluorine atom towards nucleophilic substitution compared to unsubstituted 2-fluoropyridine (B1216828). However, the activating effect of the ring nitrogen at the ortho position is substantial. Studies on substituted 2-nitropyridines have shown that even electron-donating methyl and methoxy (B1213986) groups have only a minor deactivating effect on the SNAr reaction. researchgate.netakjournals.com

The following table provides a qualitative comparison of the expected reactivity of the fluorine atom in SNAr reactions for different substituted 2-fluoropyridines.

| Compound | Substituent at C-5 | Electronic Effect of Substituent | Expected Relative Reactivity in SNAr |

|---|---|---|---|

| 2-Fluoro-5-nitropyridine | -NO2 | Strongly electron-withdrawing | Highest |

| 2-Fluoropyridine | -H | Neutral | Intermediate |

| This compound | -NHNH2 | Electron-donating | Lowest |

In addition to SNAr reactions, the carbon-fluorine bond in this compound can be functionalized through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-F activation has emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The mechanism of these reactions typically involves the oxidative addition of the C-F bond to a low-valent palladium(0) complex to form a Pd(II)-fluoride intermediate. acs.org This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron or organotin reagent) and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. mdpi.com While C-F bonds are generally strong and less reactive than other carbon-halogen bonds in oxidative addition, the use of electron-rich ligands on the palladium center can facilitate this process. mdpi.com For polyfluorinated pyridines, C-F activation at palladium has been observed, leading to the formation of fluoride complexes. whiterose.ac.ukacs.org

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character. It can be protonated by acids to form pyridinium (B92312) salts. This property can influence the reactivity of the molecule, as protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack. The nitrogen atom can also act as a Lewis base and coordinate to metal centers. Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as peracids. wikipedia.org This transformation can alter the electronic properties of the ring and open up new avenues for functionalization.

Based on a comprehensive search for scientific literature, there is currently insufficient available data to generate an article on the chemical reactivity and derivatization of This compound that adheres to the specific outline provided.

Searches for the coordination chemistry, including ligand design, complex formation, and structural characterization of metal complexes involving this compound, did not yield specific research findings. Similarly, information regarding the quaternization and N-oxidation reactions of this particular compound is not present in the accessible scientific literature.

While research exists for the isomeric compound 5-Fluoro-2-hydrazinylpyridine and other related hydrazinylpyridine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this information. General principles of coordination chemistry and pyridine reactivity cannot be used to construct the detailed, data-driven article requested without specific studies on the target compound.

Therefore, the following sections of the requested article cannot be completed due to a lack of specific data for this compound:

Nucleophilic Aromatic Substitution (SNAr) Reactions

3.3.1. Coordination Chemistry with Metal Ions3.3.1.1. Ligand Design and Complex Formation3.3.1.2. Structural Characterization of Coordination Complexes3.3.2. Quaternization and N-Oxidation Reactions

Further experimental research and publication on the reactivity of this compound are required before a scientifically accurate and detailed article on these specific topics can be written.

Applications in Medicinal Chemistry and Drug Discovery

2-Fluoro-5-hydrazinylpyridine as a Core Scaffold for Bioactive Compounds

This compound serves as a crucial starting material for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its bifunctional nature, containing both a nucleophilic hydrazine (B178648) group and a pyridine (B92270) ring, allows for the construction of fused ring systems that are central to many pharmacologically active compounds. This scaffold is particularly important in the generation of pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) cores, which are known to interact with various biological targets.

The primary application of this compound in drug design is its use in cyclocondensation reactions to form fused pyrazole (B372694) ring systems. The reaction of the hydrazine moiety with 1,3-dielectrophilic species, such as β-ketoesters or malondialdehydes, is a common and efficient method for constructing the pyrazolo[1,5-a]pyridine scaffold. This reaction typically proceeds by an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

This synthetic strategy allows for the introduction of various substituents onto the resulting bicyclic system, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. The fluorine atom on the pyridine ring can contribute to enhanced binding interactions with target proteins and improved metabolic profiles. The pyrazolopyrimidine scaffold, synthesized through similar pathways, is also a key component in many compounds developed as kinase inhibitors. byu.edunih.gov

The hydrazine group of this compound can readily react with aldehydes and ketones to form hydrazone derivatives (-NHN=CR₁R₂). Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.com The formation of the hydrazone linkage is a straightforward and high-yielding reaction, making it an attractive method for generating libraries of potential drug candidates for screening.

The therapeutic potential of these hydrazone derivatives stems from their chemical structure, which allows for various interactions with biological macromolecules. The imine bond (-C=N-) and the adjacent N-H group can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites or receptors. By varying the aldehyde or ketone reactant, chemists can systematically modify the steric and electronic properties of the resulting hydrazone to optimize its therapeutic effect. researchgate.net Several studies have demonstrated that hydrazone derivatives exhibit significant antiproliferative activity against various cancer cell lines. nih.gov

Targeted Therapeutic Areas and Mechanistic Studies

Derivatives of this compound have shown particular promise in the field of oncology. The resulting molecular frameworks, especially the pyrazolopyridine and pyrazolopyrimidine cores, are adept at targeting key proteins involved in cancer cell proliferation and survival.

The fused heterocyclic systems derived from this compound are frequently investigated for their potential as anticancer agents. Research has shown that these compounds can induce apoptosis (programmed cell death) and inhibit the growth of various human tumor cell lines. mdpi.com The inclusion of fluorine in the core structure is often associated with increased potency and better pharmacological properties. nih.gov

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3h (Pyrrole-containing) | PC-3 (Prostate) | 1.32 | nih.gov |

| MCF-7 (Breast) | 2.99 | nih.gov | |

| HT-29 (Colon) | 1.71 | nih.gov |

This table is interactive. Click on the headers to sort the data.

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases. mdpi.com Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, differentiation, and death. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Derivatives such as pyrazolopyrimidines have been identified as potent inhibitors of mitotic kinesin Eg5, an enzyme essential for the formation of the mitotic spindle during cell division. nih.gov Inhibition of Eg5 leads to cell cycle arrest and ultimately apoptosis. nih.gov Other derivatives have shown inhibitory activity against key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Janus kinases (JAKs), which are involved in pathways that promote tumor growth and survival. byu.edumdpi.com For instance, studies have shown that certain pyrazolo-[4,3-e] byu.eduresearchgate.netresearchgate.nettriazolopyrimidine derivatives can inhibit the activation of EGFR and downstream signaling proteins like Akt and Erk1/2 in breast and cervical cancer cells. mdpi.com

Molecular docking studies have provided insights into how these compounds interact with their protein targets. The pyrazolopyrimidine scaffold often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of kinases. nih.gov This interaction mimics the binding of the natural substrate, ATP, but blocks the enzyme's catalytic activity, thereby shutting down the signaling pathway.

For example, docking simulations of pyrazolopyrimidine derivatives with the motor domain of Eg5 revealed interactions with allosteric sites, preventing the conformational changes necessary for its function. nih.gov Similarly, docking studies with EGFR have shown that these compounds can bind effectively to the ATP binding site, explaining their inhibitory action. mdpi.com The specific substitutions on the pyrazolopyridine or pyrazolopyrimidine core, made possible by starting with versatile precursors like this compound, are critical for achieving high affinity and selectivity for the target kinase.

Antimalarial Potential

The fight against malaria, particularly strains resistant to existing drugs, necessitates the discovery of novel chemical entities. While direct studies on this compound are not extensively documented in the available literature, related fluorinated compounds have been investigated for their antimalarial properties. For instance, the fluorinated pyrimidine (B1678525) analog, 5-fluoroorotate, has shown potent activity against both chloroquine-susceptible and chloroquine-resistant clones of Plasmodium falciparum in vitro, with a 50% inhibitory concentration (IC50) of 6 nM nih.gov. In murine models infected with Plasmodium yoelii, treatment with 5-fluoroorotate effectively reduced and cleared parasitemia nih.govnih.gov. This activity is attributed to the parasite's efficient utilization of orotic acid, a pathway that can be disrupted by its fluorinated analog nih.gov. The development of hydrazone derivatives from various heterocyclic cores has also been a strategy in antimalarial drug discovery, suggesting that derivatives of this compound could be promising candidates for further investigation in this area.

Antimicrobial Activity (Antibacterial, Antifungal)

Hydrazide-hydrazones are a class of compounds extensively studied for their broad-spectrum antimicrobial properties mdpi.com. Derivatives of this compound belong to this class and have shown potential against various bacterial and fungal pathogens. The antimicrobial action is often linked to the presence of the azomethine group (-C=N-NH-), which is crucial for biological activity.

Antibacterial Activity: Hydrazone derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For example, certain nicotinic acid benzylidene hydrazide derivatives showed antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) mdpi.com. In one study, newly synthesized hydrazide-hydrazones displayed potent activity against Staphylococcus aureus and Escherichia coli ekb.eg. The inclusion of a fluorine atom in the molecular structure is often associated with enhanced antibacterial potency nih.gov. For instance, Schiff bases derived from 2-chloro-6-fluorobenzaldehyde (B137617) showed significant antimicrobial activity semanticscholar.org. The activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial enzymes or to interfere with cellular processes through interactions with biological targets nih.gov.

Antifungal Activity: The antifungal potential of hydrazone derivatives is also well-documented. Several studies have reported the efficacy of these compounds against fungal strains like Candida albicans and Aspergillus niger mdpi.comnih.gov. The mechanism of action can involve the inhibition of key fungal enzymes or disruption of the fungal cell wall integrity. Fluorinated nucleoside analogs like 5-fluorouridine (B13573) have demonstrated significant antifungal activity against a range of Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 0.2 μg/mL for C. parapsilosis mdpi.com. This highlights the potential of incorporating a fluoro-group, as seen in this compound, for developing potent antifungal agents.

| Compound Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli | MIC | Comparable to Norfloxacin | mdpi.com |

| 5-Fluorouridine | Candida parapsilosis | MIC | 0.2 μg/mL | mdpi.com |

| 5-Fluorouridine | Candida albicans | MIC | 0.4 μg/mL | mdpi.com |

| Isatin (B1672199) Hydrazides | M. tuberculosis | MIC | 6.25 µg/mL | mdpi.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new and more effective treatments. Pyridylhydrazone derivatives have emerged as a promising class of antileishmanial agents nih.gov. In a study evaluating 2-pyridylhydrazone derivatives, several compounds exhibited significant activity against the amastigote forms of Leishmania amazonensis, with IC50 values below 20 μM nih.gov. Importantly, these compounds showed low toxicity towards murine macrophages, indicating a degree of selectivity for the parasite over host cells nih.gov. Preliminary studies suggest that the mechanism of action for this class of compounds involves the generation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function nih.gov. Synthesized hydrazones and related heterocyclic compounds like pyrazoles have also shown effectiveness against L. mexicana, with IC50 values ranging from 6 to 89 μM researchgate.net.

Antituberculosis Drug Development

Tuberculosis (TB) remains a major global health threat, with drug-resistant strains posing a significant challenge nih.gov. Hydrazide-containing compounds are central to anti-TB therapy, with isoniazid (B1672263) (INH) being a cornerstone first-line drug mdpi.com. INH is a pro-drug that inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall mdpi.com. This has spurred the development of numerous hydrazide-hydrazone derivatives as potential anti-TB agents.

Derivatives of nicotinic acid, which shares the pyridine core with this compound, have been synthesized and evaluated for their antimycobacterial activity. In one study, isatin hydrazides derived from a nicotinic acid framework exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 6.25 µg/mL mdpi.com. These compounds were also shown to be non-cytotoxic against several human cancer cell lines, suggesting a favorable safety profile mdpi.com. The development of new anti-TB drugs often targets validated pathways, such as those inhibited by existing drugs like rifampicin (B610482) (which targets RNA polymerase) or newer agents like bedaquiline (B32110) (which inhibits ATP synthase) nih.govnih.gov. The structural similarity of this compound derivatives to known antimycobacterial agents makes them an attractive scaffold for development in this area.

Anti-inflammatory Effects

Hydrazone derivatives are recognized for a variety of pharmacological properties, including anti-inflammatory activity nih.govnih.gov. Chronic inflammation is a key factor in numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for its management, though they can have significant side effects nih.gov. This has driven the search for new anti-inflammatory agents with better safety profiles.

Research has shown that various hydrazone derivatives possess significant anti-inflammatory effects in preclinical models nih.gov. For example, certain pyrazine (B50134) N-acylhydrazones demonstrated promising results in animal models of inflammation and pain nih.gov. The mechanism of action for the anti-inflammatory effects of some compounds has been linked to the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) nih.gov. While direct studies on this compound are limited, the broader class of hydrazones shows considerable potential. For instance, a study on 5-fluoro-2-oxindole revealed its ability to inhibit inflammatory responses and alleviate inflammatory pain mdpi.com. This suggests that the incorporation of a fluorine atom can be a beneficial strategy in designing novel anti-inflammatory compounds.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity drugdesign.org. For analogs derived from this compound, SAR studies help in identifying the key structural features required for their therapeutic effects and guide the optimization of lead compounds.

In the context of antimicrobial activity, the substitution pattern on the pyridine ring and on any appended aromatic rings is crucial. For nicotinic acid hydrazide derivatives tested for anti-TB activity, SAR analysis revealed that lipophilicity is a critical factor influencing their efficacy mdpi.com. For example, the introduction of a bromine atom to an isatin moiety attached to the hydrazone structure remarkably increased the activity against M. tuberculosis, with the MIC value dropping from 25 µg/mL to 6.25 µg/mL mdpi.com.

Similarly, for antibacterial hydrazones, the presence and position of substituents like halogens (e.g., fluorine, chlorine) and electron-donating or electron-withdrawing groups can significantly modulate activity nih.govnih.gov. In a series of 4-aminoquinoline-hydrazone hybrids, specific substitutions were found to be critical for potent bactericidal effects mdpi.com. The fluorine atom at the 2-position of the pyridine ring in the parent compound is expected to influence the molecule's electronic properties and binding interactions with biological targets. SAR studies aim to systematically explore these effects to design more potent and selective analogs nih.gov.

Computational and In Silico Approaches in Drug Design

Computational, or in silico, methods have become indispensable in modern drug discovery, accelerating the identification and optimization of new drug candidates while reducing costs mdpi.comnih.govijmcr.com. These approaches are widely applied to study compounds like the derivatives of this compound.

Techniques such as molecular docking are used to predict how a ligand (the drug candidate) binds to the active site of a protein target nih.gov. This helps in understanding the mechanism of action and in designing molecules with improved binding affinity. For example, docking studies on antileishmanial 1,4-dihydropyridine (B1200194) compounds revealed a high affinity for the target enzyme nih.gov. Similarly, for antibacterial agents, docking can be used to simulate interactions with essential bacterial enzymes mdpi.com.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the predicted binding mode mdpi.com. For hydrazone analogs, MD simulations have been used to confirm that the ligand forms a stable complex with its target protein mdpi.comresearchgate.net.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a potential drug molecule and its biological target, typically a protein or enzyme.

Currently, there is a lack of specific published research detailing the molecular docking of this compound with identified biological targets. While studies on related pyridine and hydrazine derivatives have demonstrated the utility of this approach in predicting binding affinities and interaction modes, dedicated docking analyses for this particular compound are not yet available in the scientific literature. The application of molecular docking to this compound would require the identification of a relevant biological target, followed by computational simulation to predict its binding orientation, affinity, and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-target complex. Such studies would be instrumental in hypothesizing its potential mechanism of action and guiding further experimental validation.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties, including electronic distribution, orbital energies, and chemical reactivity.

Similar to molecular docking, specific DFT studies exclusively focused on this compound are not readily found in the current body of scientific literature. However, DFT has been extensively applied to analyze the electronic properties and reactivity of related heterocyclic compounds. For this compound, a DFT analysis would typically involve calculations to determine key quantum chemical descriptors.

These descriptors provide a theoretical framework for understanding the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A comprehensive DFT study on this compound would provide valuable data on its molecular geometry, electrostatic potential surface, and various reactivity indices. This information is foundational for understanding its chemical behavior and for designing derivatives with tailored electronic properties. While the specific data for this compound remains to be published, the established principles of DFT ensure that such an analysis would yield significant insights into its potential as a scaffold in medicinal chemistry.

Applications in Agrochemical and Materials Science

Specialty Polymers and Coatings

The unique electronic properties of 2-Fluoro-5-hydrazinylpyridine make it a candidate for use in materials science, particularly in the development of specialty polymers and coatings. The fluorinated pyridine (B92270) structure can be incorporated into polymer backbones or used as a functional additive to impart specific characteristics to a material.

There is growing interest in using such compounds in the field of optoelectronics. When integrated into a material's structure, this compound can confer unique optoelectronic properties, such as modifying the luminous efficiency and electrical conductivity. This makes it a potential component for advanced materials used in devices like Light Emitting Diodes (LEDs) and solar cells. The development of functional materials containing fluorinated heterocycles is an active area of research aimed at creating next-generation electronic components.

Reagents in Analytical Chemistry

In analytical chemistry, particularly in chromatography, derivatization is a key technique used to enhance the detection and separation of target analytes. Hydrazine-based reagents are well-known for their ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones, which can be more easily detected.

While the direct application of this compound as a derivatizing agent is not widely documented, the use of structurally similar compounds is common. For instance, reagents like 2-hydrazinopyridine (B147025) and 2-hydrazinoquinoline (B107646) have been successfully employed for the derivatization of various metabolites in biological samples for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This process improves the chromatographic behavior and ionization efficiency of the target molecules, leading to enhanced sensitivity and more reliable quantification. nih.govresearchgate.net Given its reactive hydrazine (B178648) group, this compound has the potential to be a useful reagent in this field, particularly for the analysis of complex biological and environmental samples. nih.gov

| Application Area | Function of Hydrazine Group | Potential Advantage |

| Metabolomics | Reacts with carbonyls and carboxylic acids. nih.gov | Enhanced detection sensitivity in LC-MS. nih.govresearchgate.net |

| Environmental Analysis | Derivatization of pollutants like aldehydes. nih.gov | Improved separation and quantification. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a fluorinated compound like 2-Fluoro-5-hydrazinylpyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

Structural Elucidation of this compound and Its Derivatives

The unique structure of this compound gives rise to a distinct NMR fingerprint. The presence of the highly electronegative fluorine atom and the electron-donating hydrazine (B178648) group significantly influences the chemical shifts and coupling constants of the pyridine (B92270) ring's protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C3, C4, and C6 positions of the pyridine ring. The hydrazine group (-NHNH₂) will exhibit broad signals that can exchange with deuterium (B1214612) oxide (D₂O). The fluorine atom at C2 will induce characteristic splitting patterns in the signals of nearby protons, primarily the proton at C3, through ³J(H,F) coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon directly bonded to the fluorine atom (C2) will show a large one-bond coupling constant (¹J(C,F)), typically in the range of -150 to -300 Hz, which is a definitive indicator of the C-F bond nist.gov. The chemical shifts of C5 and C6 will be influenced by the electron-donating hydrazine substituent.

¹⁹F NMR Spectroscopy: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds nih.gov. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom, and its multiplicity will be determined by couplings to adjacent protons, primarily H3 and H4.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H3 | ~6.8 - 7.0 | dd, J(H3,H4) ≈ 9.0, J(H3,F) ≈ 8.0 |

| H4 | ~7.2 - 7.4 | ddd, J(H4,H3) ≈ 9.0, J(H4,H6) ≈ 3.0, J(H4,F) ≈ 4.0 | |

| H6 | ~7.8 - 8.0 | d, J(H6,H4) ≈ 3.0 | |

| -NH- | Variable | br s | |

| -NH₂ | Variable | br s | |

| ¹³C | C2 | ~160 - 165 | d, ¹J(C,F) ≈ 240 |

| C3 | ~110 - 115 | d, ²J(C,F) ≈ 40 | |

| C4 | ~125 - 130 | d, ³J(C,F) ≈ 20 | |

| C5 | ~145 - 150 | s | |

| C6 | ~135 - 140 | s | |

| ¹⁹F | F2 | ~ -70 to -90 (vs CFCl₃) | dd, J(F,H3) ≈ 8.0, J(F,H4) ≈ 4.0 |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds, such as 2-fluoropyridine (B1216828) and 2-hydrazinopyridine (B147025), and known substituent effects. Actual experimental values may vary.

Conformational Analysis and Tautomerism

Hydrazinylpyridines can exist in tautomeric forms. For this compound, an equilibrium between the amino (hydrazinyl) form and the imino (hydrazono) form is possible.

Amino Tautomer: 2-Fluoro-5-hydrazinyl pyridine

Imino Tautomer: 2-Fluoro-5-(1H-pyridin-2-ylidene)hydrazine

NMR spectroscopy is an excellent tool to study this tautomerism bohrium.com. In solution, if the interconversion is slow on the NMR timescale, separate sets of signals for each tautomer would be observed. The chemical shifts, particularly of the pyridine ring protons and carbons, as well as the hydrazine protons, would differ significantly between the two forms. For many 2-hydrazinopyridine derivatives, the amino form is found to be the predominant tautomer in solution nih.gov. The introduction of a fluorine atom can influence this equilibrium, and variable-temperature NMR studies could provide insight into the thermodynamics and kinetics of the interconversion.

Conformational preferences, such as the rotation around the C5-N bond, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity between protons.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic bands that confirm the presence of its key functional groups.

N-H Vibrations: The hydrazine moiety will give rise to N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The pyridine ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region, which is a key diagnostic peak for fluorinated aromatic compounds researchgate.net.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |

| N-H Bend (Hydrazine) | 1600 - 1650 | Strong (IR) |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | Strong (IR, Raman) |

| C-F Stretch | 1200 - 1300 | Very Strong (IR) |

Note: These are predicted frequency ranges based on data from analogous compounds like 2-hydrazinopyridine and various fluoropyridines nist.govresearchgate.net.

In-situ Reaction Monitoring

In-situ IR spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, providing kinetic and mechanistic information without the need for sample extraction. For reactions involving this compound, such as the formation of a hydrazone derivative through condensation with an aldehyde or ketone, in-situ FTIR can be particularly informative. By monitoring the reaction mixture directly, one could observe the decrease in the intensity of the N-H stretching bands of the starting hydrazine and the concurrent appearance of the characteristic C=N (imine) stretching band of the hydrazone product, typically around 1620-1690 cm⁻¹. This allows for the optimization of reaction conditions and a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₅H₆FN₃), the exact mass can be calculated with high precision. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.

Molecular Formula: C₅H₆FN₃

Molecular Weight: 127.12 g/mol

Exact Mass: 127.05457 u

Under electron ionization (EI), the molecular ion (M⁺˙) is expected at m/z 127. The fragmentation of this ion would likely proceed through several characteristic pathways, including the loss of nitrogen-containing fragments and the fluorine atom. The fragmentation pattern provides a structural fingerprint of the molecule.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 127 | [C₅H₆FN₃]⁺˙ (Molecular Ion) | - |

| 96 | [C₅H₃FN]⁺˙ | •N₂H₃ |

| 79 | [C₅H₄N₂]⁺˙ | •NH₂ + HF |

| 70 | [C₄H₂N]⁺ | HCN from m/z 96 |

Note: The fragmentation pathway is predicted based on common fragmentation mechanisms for pyridine and hydrazine derivatives nist.govlibretexts.orgchemguide.co.ukwikipedia.org. The relative abundance of fragments can vary depending on the ionization method and energy.

The analysis of these fragmentation patterns, particularly when using tandem mass spectrometry (MS/MS), allows for the detailed structural characterization of this compound and its derivatives formed in various chemical reactions.

Molecular Weight Determination and Fragmentation Analysis

The nominal and exact mass of a compound are foundational data points provided by mass spectrometry. The molecular weight of this compound, calculated from the atomic weights of its constituent elements (C₅H₆FN₃), is 127.12 g/mol . biosynth.comsynblock.com More precise measurements, however, focus on the monoisotopic mass, which is crucial for high-resolution analysis.

| Property | Value |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol biosynth.comsynblock.com |

| Monoisotopic Mass | 127.05457537 Da |

This table is interactive. Users can sort and filter the data.

Fragmentation analysis, typically performed using techniques like electron impact (EI) or collision-induced dissociation (CID), provides insight into the structural stability and connectivity of a molecule. While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established chemical principles. The molecular ion (M•+) would be observed at m/z 127.

Key fragmentation pathways would likely involve:

Loss of Nitrogen: A common fragmentation for hydrazine derivatives is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z 99.

Loss of the Hydrazinyl Group: Cleavage of the C-N bond connecting the hydrazine group to the pyridine ring could lead to the loss of •NHNH₂ (31 Da) or •N₂H₃ (32 Da), yielding prominent peaks corresponding to the fluoropyridinyl cation.

Pyridine Ring Fission: The aromatic ring itself can undergo cleavage, leading to a series of smaller fragment ions characteristic of pyridine-containing compounds.

Loss of HF: In fluorinated compounds, the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule (20 Da) is a possible fragmentation pathway, which would produce an ion at m/z 107. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million, ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would be expected to yield an exact mass measurement that closely matches its theoretical monoisotopic mass of 127.05457537 Da. For instance, the analysis of a related compound, 2-hydrazino-1-methylpyridine, using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), confirmed its elemental composition with a mass error of only 2.4 ppm. figshare.com A similar level of accuracy for this compound would definitively validate its elemental formula as C₅H₆FN₃, ruling out other potential isobaric structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Derivatization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the detection and quantification of trace levels of small molecules in complex matrices. nih.govmdpi.com This method offers exceptional sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in various samples.

Furthermore, the hydrazine moiety within this compound makes it a candidate for use as a derivatizing agent to enhance the detection of other molecules, particularly those containing carbonyl groups (aldehydes and ketones). researchgate.netlibretexts.org Hydrazine-based reagents react with carbonyls to form stable hydrazones, which often exhibit improved chromatographic properties and ionization efficiency in the mass spectrometer. researchgate.netiucr.org This derivatization strategy is frequently employed to increase the sensitivity of LC-MS/MS methods for challenging analytes like steroids or certain metabolites by several orders of magnitude. figshare.com Therefore, LC-MS/MS is not only a tool for the analysis of this compound but also a technique where this compound could be applied as a tool to facilitate the analysis of other important biomolecules.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for this compound has not been reported in the crystallographic literature, its solid-state architecture can be inferred by examining the structures of closely related compounds, such as other fluorinated pyridines and hydrazinylpyridines. figshare.comiucr.orgnih.gov X-ray crystallography provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which is governed by various intermolecular forces. utah.edu

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and weaker π-π stacking interactions.

Hydrogen Bonding: The hydrazine group (-NHNH₂) is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. It is highly probable that the crystal structure would feature strong N-H···N intermolecular hydrogen bonds, linking molecules together. iucr.orgnih.gov This interaction is a defining feature in the crystal structure of 2-Bromo-6-hydrazinylpyridine, where N-H···N hydrogen bonds link molecules into chains. iucr.orgnih.gov Similar motifs, such as dimers or extended networks, would be anticipated for this compound.

Bond Lengths and Angles Analysis

The precise bond lengths and angles of this compound would be definitively determined by X-ray diffraction. However, based on data from analogous structures, a set of expected values can be compiled. The geometry of the pyridine ring is well-established, and the influence of the fluorine and hydrazine substituents can be predicted.

| Bond/Angle | Expected Value |

| C-N (Pyridine Ring) | ~1.34 Å nist.gov |

| C-C (Pyridine Ring) | ~1.39 - 1.40 Å nist.gov |

| C-F | ~1.35 Å |

| C-N (Hydrazine Link) | ~1.34 Å nih.gov |

| N-N (Hydrazine) | ~1.42 Å nih.gov |

| C-N-C (Pyridine Ring) | ~117° nist.gov |

| C-C-N (Pyridine Ring) | ~124° nist.gov |

This table is interactive and provides expected geometric parameters based on data from analogous structures. Users can sort and filter the data.

These values are consistent with typical sp² hybridized carbon and nitrogen atoms in aromatic systems. The C-N and N-N bond lengths within the hydrazide group of related aliphatic compounds have been reported to be approximately 1.338 Å and 1.419 Å, respectively, providing a strong reference for the expected geometry in this compound. nih.gov

Theoretical and Computational Studies of 2 Fluoro 5 Hydrazinylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 2-Fluoro-5-hydrazinylpyridine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation of the molecule.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation nih.govmdpi.com. A smaller gap suggests the molecule is more reactive and can be more easily excited nih.gov.

For this compound, the HOMO is expected to have significant electron density on the electron-rich hydrazinyl group and the pyridine (B92270) ring's nitrogen atom, while the LUMO would likely be distributed across the aromatic ring system. DFT calculations would provide precise energy values for these orbitals and allow for the visualization of their spatial distribution. From these energies, key electronic chemical descriptors can be calculated.

Illustrative Data Table: Calculated Electronic Properties

This table demonstrates how results from a DFT calculation on this compound would be presented. Note: These are representative values and not from a published study on this specific molecule.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 |

| Ionization Potential | IP | -EHOMO | 5.85 |

| Electron Affinity | EA | -ELUMO | 1.25 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.30 |

| Electronegativity | χ | (IP + EA) / 2 | 3.55 |

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the 1H and 13C NMR chemical shifts nih.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in experimental spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes and their corresponding frequencies, which correlate to the absorption peaks in an IR spectrum nih.gov. Key vibrational modes for this molecule would include N-H stretching from the hydrazinyl group, C=N and C=C stretching within the pyridine ring, and C-F stretching.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra nih.gov. By calculating the energies of the lowest electronic transitions from the ground state to various excited states, the method can predict the absorption wavelengths (λmax) that characterize the UV-Vis spectrum. For this compound, these transitions would likely be π → π* and n → π* in nature, involving the aromatic system and lone pairs on the nitrogen atoms.

Illustrative Data Table: Predicted Spectroscopic Data

This table shows a hypothetical presentation of predicted spectroscopic data for this compound.

| Spectroscopy Type | Parameter | Predicted Value |

| 1H NMR | δ (H on C3) | 7.5 ppm |

| 13C NMR | δ (C5-N) | 145 ppm |

| IR | ν (N-H stretch) | 3350 cm-1 |

| UV-Vis | λmax (π → π*) | 275 nm |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are instrumental in exploring the potential reaction pathways of this compound. For instance, in reactions like condensation with carbonyl compounds or electrophilic aromatic substitution, computational methods can map out the entire reaction coordinate nih.govresearchgate.net.

This involves locating the transition state (TS)—the highest energy point along the reaction pathway—which is a first-order saddle point on the potential energy surface. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted mdpi.com. Furthermore, analyzing the geometry of the transition state provides insight into the bonding changes that occur during the reaction. For reactions involving the hydrazinyl group, computational studies can clarify the role of catalysts and the sequence of addition and dehydration steps researchgate.net.

Conformational Analysis and Energetics

While the pyridine ring of this compound is planar, the molecule possesses conformational flexibility due to rotation around the C5-N and N-N single bonds of the hydrazinyl substituent. A conformational analysis would involve systematically rotating these bonds to map the potential energy surface.

Quantum chemical calculations can determine the relative energies of the different conformers (e.g., syn and anti orientations of the -NH2 group relative to the ring). This analysis identifies the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations mdpi.com. Such information is critical as the biological activity and reactivity of a molecule can be highly dependent on its preferred three-dimensional shape nih.gov.

Solvent Effects in Computational Modeling

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant cas.cz. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and spectroscopic properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute molecule in one or more solvation shells. While computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydrazinyl group of this compound and water or alcohol molecules nih.govacs.org.

For a comprehensive understanding, a hybrid approach combining an explicit model for the first solvation shell with an implicit model for the bulk solvent often provides the most accurate results cas.cz.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-hydrazinylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the hydrazinyl group to a fluoropyridine precursor. For example, nucleophilic substitution of 2-fluoro-5-nitropyridine with hydrazine hydrate under reflux in ethanol (60–80°C) can yield the target compound. Key parameters include temperature control (to avoid side reactions like over-reduction) and stoichiometric ratios (e.g., 1:3 molar ratio of nitropyridine to hydrazine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of / NMR and high-resolution mass spectrometry (HRMS) is critical. The NMR peak at ~-120 ppm confirms fluorine retention, while NMR resolves hydrazinyl protons as broad singlets (~δ 3–4 ppm). X-ray crystallography (as seen in analogous compounds like 5-fluoro-hydrazinyl derivatives) provides structural validation, particularly for assessing intramolecular hydrogen bonding .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound’s hydrazine moiety poses toxicity risks (e.g., respiratory irritation). Avoid dust formation via wet handling, and store waste in sealed containers for professional disposal. Refer to safety data sheets (SDS) for pyridine derivatives with similar functional groups (e.g., 2-chloro-5-nitropyridine) for spill management .

Advanced Research Questions

Q. How do the electronic properties of the fluorine and hydrazinyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution, while the hydrazinyl group acts as a directing moiety. For Suzuki-Miyaura couplings, optimize catalyst systems (e.g., Pd(PPh)) and base (e.g., KCO) to prevent hydrazine oxidation. Monitor reaction progress via TLC and isolate intermediates to confirm regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyridine derivatives?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct effects from off-target interactions. Use orthogonal analytical methods (HPLC purity >95%, NMR) to confirm compound integrity. For conflicting SAR studies, conduct meta-analyses of structural analogs (e.g., 2-amino-5-nitropyridines) to identify conserved pharmacophores .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess protonation states and tautomeric equilibria. Solvation models (e.g., COSMO-RS) predict solubility trends, while molecular dynamics simulations evaluate hydrolytic degradation pathways. Compare results with experimental stability data (pH 1–13 buffers, monitored via UV-Vis spectroscopy) .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?

- Methodological Answer : The compound serves as a precursor for fused pyridazines or triazoles via cyclocondensation with ketones or aldehydes. For example, refluxing with acetylacetone yields pyridopyridazine derivatives. Optimize reaction time (4–6 hr) and solvent (DMF or toluene) to balance ring closure efficiency and byproduct formation .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.